molecular formula C10H15N3 B3174679 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 954230-61-6

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B3174679
CAS No.: 954230-61-6
M. Wt: 177.25 g/mol
InChI Key: CJKMUTXSZGDRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (hereafter referred to as 2-Isopropyl-THPP) is a bicyclic heterocyclic compound featuring a partially saturated pyrido[4,3-d]pyrimidine core with an isopropyl substituent at the 2-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and G-protein-coupled receptor (GPCR) modulation. The tetrahydropyrido[4,3-d]pyrimidine (THPP) framework is a privileged structure in drug discovery due to its ability to mimic purine nucleotides, enabling interactions with ATP-binding pockets in enzymes .

Properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7(2)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMUTXSZGDRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CNCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954230-61-6
Record name 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of pyridine and pyrimidine derivatives. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial production methods often involve multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product. This approach is advantageous as it reduces the number of steps and increases the overall yield of the compound .

Chemical Reactions Analysis

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

The biological and physicochemical properties of THPP derivatives are highly dependent on substitution patterns. Below is a systematic comparison of 2-Isopropyl-THPP with its analogues, focusing on substituent effects, biological targets, and applications.

Substituent Position and Functional Group Variations

2-Substituted Analogues
  • 2-Cyclopropyl-THPP : Replacing the isopropyl group with a cyclopropyl moiety (CAS: 880361-75-1) alters steric and electronic properties. This derivative is explored as a GPR119 modulator, showing EC50 values ranging from 50 nM to 14 µM . The smaller cyclopropyl group may enhance metabolic stability compared to bulkier substituents.
  • However, this derivative lacks reported selectivity data .
  • 2-Amino-THPP Dihydrochloride: The amino group at position 2 (e.g., 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) is associated with antifolate activity, showing antimalarial and antibacterial effects .
4- and 6-Substituted Analogues
  • 4-Chloro-6-Isopropyl-THPP : Substitution at positions 4 (Cl) and 6 (isopropyl) (CAS: 1355195-24-2) demonstrates how peripheral modifications can influence solubility and reactivity. This compound is used in research but lacks disclosed biological activity .
  • 7-Alkanoyl-Thieno-Fused THPP: Fusion of a thieno ring at the 7-position (e.g., 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one) introduces a planar heteroaromatic system, enhancing affinity for BET bromodomains. The N-acetylated pyrido moiety is critical for binding, contrasting with the isopropyl group’s role in kinase selectivity .
Kinase Inhibition
  • CaMKII Selectivity : Derivatives of 2-Isopropyl-THPP were identified as selective CaMKII inhibitors, outperforming KN-93 in kinase assays. Modifications at the 2-position (e.g., isopropyl vs. phenyl) significantly impact isoform selectivity .
  • PI3Kδ Inhibition: Optimization of the THPP scaffold led to 2-Isopropyl-THPP analogues with nanomolar potency against PI3Kδ, a target for autoimmune diseases. Cellular assays highlight the importance of the isopropyl group in maintaining selectivity over other PI3K isoforms .
GPCR Modulation
  • GPR119 Agonists : 6-Substituted THPP derivatives (e.g., 6-cyclopropyl) act as GPR119 modulators, while 7-substituted analogues show reduced efficacy. The 2-isopropyl group’s role in this context remains unexplored .

Physicochemical Properties

  • Solubility and Stability: 2-Isopropyl-THPP derivatives generally exhibit moderate solubility in aqueous buffers, whereas dihydrochloride salts (e.g., 2-amino-THPP dihydrochloride) improve solubility for in vivo applications .
  • Synthetic Accessibility : Multi-component syntheses and cyclization reactions (e.g., using formamidine acetate) are common for THPP derivatives. Substituents like chlorine or thioethers require tailored reagents, as seen in 4-chloro-6-isopropyl-THPP and 2-((cyclopropylmethyl)thio)-THPP .

Comparative Data Table

Compound Name Substituents Biological Target Key Activity/Selectivity Reference
2-Isopropyl-THPP 2-isopropyl CaMKII, PI3Kδ Selective kinase inhibition
2-Cyclopropyl-THPP 2-cyclopropyl GPR119 EC50: 50 nM–14 µM
4-Chloro-6-Isopropyl-THPP 4-Cl, 6-isopropyl N/A Research chemical
2-Phenyl-THPP dihydrochloride 2-phenyl Structural studies Crystallographic analysis
7-Alkanoyl-Thieno-Fused THPP Thieno-fused, 7-alkanoyl BET bromodomains High-affinity binding
2-Amino-THPP dihydrochloride 2-amino Dihydrofolate reductase Antimalarial (IC50: <1 µM)

Key Research Findings

  • Substituent-Driven Selectivity : The 2-isopropyl group in THPP derivatives enhances kinase selectivity (e.g., PI3Kδ over PI3Kα/β/γ) by optimizing hydrophobic interactions in the ATP-binding pocket .
  • Thieno-Fusion Effects: Thieno-fused THPPs exhibit distinct binding modes compared to non-fused analogues, as seen in BET bromodomain inhibitors .
  • Antifolate Activity: 2-Amino-THPP derivatives mimic pterin structures, inhibiting dihydrofolate reductase in pathogens .

Biological Activity

Overview

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 954230-61-6) is a bicyclic compound belonging to the class of pyrido[4,3-d]pyrimidines. This compound has garnered attention in the field of medicinal chemistry due to its biological activity, particularly its role as an inhibitor of key signaling pathways involved in cell proliferation and survival.

Primary Targets : The compound primarily targets the mTOR (mechanistic target of rapamycin) kinase and PI3 (phosphoinositide 3) kinase.

Mode of Action : It inhibits the activity of these kinases, leading to the suppression of the PI3K/Akt/mTOR signaling pathway. This inhibition results in decreased cell growth and survival, making it a potential candidate for cancer therapy.

  • Inhibition Profile : this compound has been shown to effectively inhibit mTOR and PI3 kinase activities in various cellular contexts. This blocking effect prevents mTOR from signaling downstream pathways that control cell growth.
  • Cellular Effects : In preclinical studies involving mouse models of various cancers (prostate, breast, ovarian, lung, multiple myeloma, and brain cancers), this compound demonstrated significant anti-proliferative effects.

Case Studies

  • Cancer Models : In studies involving prostate cancer models, this compound exhibited remarkable efficacy in reducing tumor size and inhibiting metastasis. The compound was administered at varying doses to assess its therapeutic window and toxicity profile.
  • Metabolic Pathways : Research indicated that this compound may also influence metabolic pathways associated with mTOR and PI3K inhibition. Its role in modulating glucose metabolism in cancer cells has been explored as a potential mechanism for its anti-cancer effects .

Data Tables

Property Value
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
CAS Number954230-61-6
Primary TargetsmTOR kinase, PI3 kinase
MechanismInhibition

Efficacy Data

Cancer Type Model Used Efficacy Observed
Prostate CancerMouse ModelSignificant tumor reduction
Breast CancerMouse ModelInhibition of tumor growth
Ovarian CancerMouse ModelDecrease in metastasis
Lung CancerMouse ModelReduced cell proliferation

Q & A

Q. What are the structural features and significance of the pyrido[4,3-d]pyrimidine scaffold in medicinal chemistry?

The pyrido[4,3-d]pyrimidine core is a bicyclic 6-6 system combining pyridine and pyrimidine moieties. Its planar structure allows for π-π stacking interactions with biological targets, while the tetrahydropyridine ring enhances solubility and conformational flexibility. This scaffold is frequently used as a precursor for synthesizing bioactive molecules, including tetrahydropteroic acid derivatives and kinase inhibitors . Substituents like the 2-isopropyl group modulate steric and electronic properties, influencing binding affinity and selectivity in drug discovery .

Q. What synthetic strategies are commonly employed to prepare 2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?

Two primary approaches are documented:

  • Multicomponent reactions : Cyclocondensation of pyridine/pyrimidine derivatives with isopropylamine or isopropyl halides under acidic/basic conditions .
  • Functionalization of preformed scaffolds : Bromination of the tetrahydropyridine ring followed by nucleophilic substitution with isopropyl groups (e.g., using isopropylmagnesium bromide) .
    Key steps often require inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Yields range from 40–75%, depending on substituent steric hindrance .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in tightly sealed containers under inert gas (argon) at –20°C to prevent oxidation of the tetrahydropyridine ring. Desiccants (e.g., silica gel) are recommended to avoid hydrolysis .
  • Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential irritation (no specific toxicity data available) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 2-isopropyl group while minimizing side products?

  • Temperature control : Lower reaction temperatures (0–5°C) reduce competing elimination pathways during nucleophilic substitution .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions. Additives like 1,10-phenanthroline suppress homocoupling byproducts .
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the target compound from unreacted starting materials or dimerized byproducts .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₆N₃⁺ = 178.1345) .
  • HPLC : Purity >95% using a 70:30 MeOH/H₂O mobile phase at 254 nm .

Q. How can contradictory biological activity data be resolved for derivatives of this scaffold?

  • Re-evaluate assay conditions : Check for redox interference (e.g., thiol-containing buffers may reduce the tetrahydropyridine ring) .
  • Molecular docking : Compare binding modes using X-ray crystallography data of related pyrido[4,3-d]pyrimidines complexed with target proteins (e.g., kinases) .
  • Metabolic stability studies : Use liver microsomes to assess if rapid degradation in vitro explains inconsistent IC₅₀ values .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

  • Conformational flexibility : The tetrahydropyridine ring adopts multiple chair/boat conformations, complicating computational modeling. Use constrained analogs (e.g., fused rings) to isolate bioactive conformers .
  • Electrostatic effects : The 2-isopropyl group may induce steric clashes or hydrophobic interactions. Compare with 2-cyclopropyl or 2-methyl analogs to delineate steric vs. electronic contributions .

Q. What safety precautions are critical when scaling up synthesis?

  • Thermal hazards : Monitor exothermic reactions (e.g., bromination) using in-situ IR spectroscopy to prevent runaway conditions .
  • Waste disposal : Neutralize acidic/basic reaction mixtures before discarding. Collect halogenated byproducts separately for incineration .

Methodological Challenges and Solutions

Q. How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

  • Experimental determination : Use shake-flask methods for logP (octanol/water partition) and nephelometry for aqueous solubility .
  • In silico prediction : Software like MarvinSketch or ACD/Labs to estimate properties based on structural analogs (e.g., 2-cyclopropyl derivatives) .

Q. What strategies improve yield in multistep syntheses involving this scaffold?

  • Protecting groups : Use Boc or Fmoc to shield reactive amines during functionalization .
  • Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer for steps like cyclization or halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.